N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide
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Description
N-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H18FN3O2 and its molecular weight is 303.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.13830499 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as n-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in the regulation of mood, cognition, and motor control.
Mode of Action
This could result in altered mood, cognition, or motor control .
Biochemical Pathways
These pathways have downstream effects on a variety of physiological processes, including mood regulation, cognition, and motor control .
Pharmacokinetics
The design and development of new drugs often involve modifications of existing drug molecules to improve their pharmacokinetic properties, such as bioavailability .
Result of Action
Given its potential targets, it’s likely that the compound could induce changes in neuronal signaling, potentially resulting in altered mood, cognition, or motor control .
Properties
IUPAC Name |
N-[[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-19(15(21)11-2-3-11)7-10-8-20(9-10)16-18-13-5-4-12(17)6-14(13)22-16/h4-6,10-11H,2-3,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJWUCMLFKXVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC3=C(O2)C=C(C=C3)F)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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